N-(2,4-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the sulfanylacetamide class, characterized by a central acetamide backbone linked to a dihydropyrazine ring substituted with a 3,5-dimethylphenyl group and a 2,4-dimethoxyphenyl moiety. The 2,4-dimethoxyphenyl group provides electron-donating effects, while the 3,5-dimethylphenyl substituent enhances hydrophobicity. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-9-15(2)11-16(10-14)25-8-7-23-21(22(25)27)30-13-20(26)24-18-6-5-17(28-3)12-19(18)29-4/h5-12H,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWUGYJXSQJUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Dihydropyrazinyl Intermediate: This step involves the reaction of 3,5-dimethylphenyl hydrazine with an appropriate diketone under acidic conditions to form the dihydropyrazinyl intermediate.
Attachment of the Dimethoxyphenyl Group: The intermediate is then reacted with 2,4-dimethoxyphenyl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Key Observations: The target compound and BG14711 share the dihydropyrazine core but differ in substituents (3,5-dimethyl vs. 3,4-difluoro). Fluorine atoms in BG14711 increase electronegativity and metabolic stability compared to methyl groups . The indole group in 8o may confer unique binding properties in biological systems .
Substituent Effects on Aromatic Rings
- Key Observations: The 2,4-dimethoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in 13b and 19s. The additional methoxy at position 2 may sterically hinder interactions but improve lipophilicity. Sulfamoyl (13b) and carboxylic acid (19s) substituents introduce ionizable groups, altering solubility and target selectivity compared to the non-ionizable acetamide in the target compound .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 398.52 g/mol. The structure features a dimethoxyphenyl group and a dihydropyrazin moiety, contributing to its unique biological profile.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed as a novel antimicrobial agent.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate activity |
| Escherichia coli | 64 | Moderate activity |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways associated with cancer progression. Additionally, its sulfanyl group may enhance its reactivity towards biological nucleophiles, facilitating its therapeutic effects.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of the compound in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer agent.
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of this compound against clinical isolates. The findings revealed that the compound exhibited potent activity against multidrug-resistant strains, suggesting its potential use in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
